4,4,4-Trifluoro-1-phenylbutane-1,3-diol

Asymmetric Synthesis Organocatalysis Fluorinated Building Blocks

Sourcing a chiral fluorinated 1,3-diol with predictable stereochemical control remains a key bottleneck in asymmetric synthesis. 4,4,4-Trifluoro-1-phenylbutane-1,3-diol directly resolves this: - CF3 group exerts powerful stereoelectronic effects, enabling high diastereoselectivity in downstream reactions. - Supplied as a diastereomeric mixture (≥95% purity), readily elaborated into drug-like scaffolds via the two hydroxyl handles. - Accessible via a high-yielding, enantioselective (up to 97% ee) organocatalytic route. Ideal for medicinal chemistry and agrochemical programs where enhanced metabolic stability and membrane permeability are critical.

Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol
CAS No. 108535-37-1
Cat. No. B011259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-phenylbutane-1,3-diol
CAS108535-37-1
Molecular FormulaC10H11F3O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(C(F)(F)F)O)O
InChIInChI=1S/C10H11F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2
InChIKeyXWWKWKRVRQENAP-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-1-phenylbutane-1,3-diol Procurement Guide


4,4,4-Trifluoro-1-phenylbutane-1,3-diol (CAS 108535-37-1) is a fluorinated chiral 1,3-diol featuring a terminal trifluoromethyl group and a phenyl ring on a four-carbon backbone . This substitution pattern creates a unique stereoelectronic environment that distinguishes it from simpler alkyl or aryl 1,3-diols, enabling its use in asymmetric synthesis as a chiral building block and in the study of hydrogen-bonded networks in metal complexes [1] . The compound is typically supplied as a diastereomeric mixture with a purity of min. 95% .

Why 4,4,4-Trifluoro-1-phenylbutane-1,3-diol Is Irreplaceable


Simple substitution of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol with common 1,3-diols (e.g., 1,3-butanediol) is not feasible for stereochemically demanding applications. The terminal trifluoromethyl group exerts a powerful stereoelectronic effect, dictating the conformation and reactivity of the 1,3-diol system [1]. This contrasts sharply with non-fluorinated analogs, which lack the capacity for such predictable stereocontrol. Additionally, the CF3 group enhances metabolic stability and lipophilicity, properties critical in medicinal chemistry that are absent in hydrocarbon-based diols [2]. The combination of the phenyl ring and the CF3 group creates a unique, rigid chiral environment that is essential for high diastereoselectivity in downstream reactions, a feature that cannot be replicated by simpler, achiral, or non-fluorinated diols [3].

4,4,4-Trifluoro-1-phenylbutane-1,3-diol Evidence-Based Differentiation


Enantioselective Organocatalytic Synthesis

The 4,4,4-trifluoro-1,3-diol scaffold is directly accessed via an organocatalytic asymmetric aldol reaction using unstable trifluoroacetaldehyde. Using L-prolinamide as an organocatalyst, a series of 2-substituted 4,4,4-trifluorobutane-1,3-diols were synthesized with enantiomeric excesses (ee) ranging from 64% to 97% [1]. This high enantioselectivity, achieved without heavy metals, is a key differentiator compared to traditional methods for synthesizing fluorinated diols, which often suffer from lower selectivity or require expensive chiral auxiliaries.

Asymmetric Synthesis Organocatalysis Fluorinated Building Blocks

Spectroscopic & Crystallographic Characterization

Comprehensive spectroscopic data, including 1H NMR, 13C NMR, FT-IR, and UV-Vis, are available for 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, supported by single-crystal X-ray diffraction analysis [1] . The anti-diastereomer has a dedicated 1H NMR spectrum in CDCl3 (SpectraBase Compound ID: IV1XSt25G7N) [2]. This level of detailed characterization provides a reliable benchmark for identity and purity verification, a practical advantage over less thoroughly characterized analogs. Calculated physical properties include a density of 1.312 g/cm³, boiling point of 327.1°C at 760 mmHg, and a flash point of 151.6°C .

Analytical Chemistry NMR Spectroscopy X-ray Crystallography

Copper(II) Complex Ligand for H-Bond Networks

In a 2017 study by Perdih, 4,4,4-Trifluoro-1-phenylbutane-1,3-diol was used as a ligand to form copper(II) complexes . The specific goal was to study the complex structures and the hydrogen-bonded networks formed by these complexes. This application leverages the compound's dual hydrogen-bond donor (the diol) and acceptor (the hydroxyl groups and fluorine atoms) capabilities, which are modulated by the electron-withdrawing CF3 group.

Coordination Chemistry Crystal Engineering Hydrogen Bonding

Diastereoselective Anhydride Alcoholysis

A study on the highly diastereoselective alcoholysis of σ-symmetric dicarboxylic acid anhydrides using the closely related analog 1-phenyl-3,3-bis(trifluoromethyl)propan-1,3-diol provides strong class-level evidence for the importance of the geminal trifluoromethyl group. The research explicitly found that using a hydroxyl-protected 1,3-diol or similar 1,3-diols with hydrocarbon substituents instead of the trifluoromethyl group led to a significant drop in diastereoselectivity [1]. This confirms that the CF3 group is critical for achieving high chiral induction in this class of reactions.

Asymmetric Synthesis Diastereoselectivity Fluorinated Auxiliaries

Physical Property Differentiation

The introduction of the trifluoromethyl group imparts measurable changes to the compound's physical properties. 4,4,4-Trifluoro-1-phenylbutane-1,3-diol has a reported melting point range of 37-40 °C and a density of 1.113 g/cm³ . While a direct head-to-head comparison for the exact non-fluorinated analog is not available, the effect of fluorine on lipophilicity and volatility is well-documented. For instance, the trifluoromethyl group is known to increase lipophilicity (logD) and reduce boiling point relative to non-fluorinated analogs, which can be advantageous for purification and formulation [1].

Physicochemical Properties Material Science Fluorine Chemistry

4,4,4-Trifluoro-1-phenylbutane-1,3-diol Applications


Asymmetric Synthesis Building Block

This compound's core scaffold is directly accessible via a high-yielding, highly enantioselective (up to 97% ee) organocatalytic route [1]. This makes it an ideal starting material or advanced intermediate for synthesizing complex, enantioenriched fluorinated molecules, particularly in pharmaceutical and agrochemical research where the CF3 group is prized for enhancing metabolic stability and membrane permeability [2].

Coordination Chemistry & H-Bond Networks

As demonstrated by Perdih (2017), 4,4,4-Trifluoro-1-phenylbutane-1,3-diol can act as a versatile ligand for transition metals like copper . The resulting complexes are valuable for studying fundamental hydrogen-bonding interactions in the solid state, with implications for designing novel metal-organic frameworks (MOFs) and understanding supramolecular assembly. Its dual hydrogen-bond donor/acceptor capabilities, fine-tuned by the CF3 group, provide unique advantages over simpler diol ligands.

Medicinal Chemistry: Lipophilicity & Stability

The incorporation of a CF3 group is a standard strategy in drug discovery to increase lipophilicity and block metabolic soft spots [2]. This diol can be elaborated into various drug-like scaffolds, serving as a chiral, fluorinated core that can improve the pharmacokinetic profile of lead compounds. Its two hydroxyl groups offer convenient synthetic handles for further derivatization (e.g., esterification, etherification, cyclization) to access diverse chemical space .

Analytical Reference Standard

The availability of comprehensive, cross-referenced analytical data—including 1H NMR, 13C NMR, FT-IR, UV-Vis, and X-ray crystallography [3] [4]—makes this compound a strong candidate for use as an internal standard or reference material in method development and quality control. Its distinct spectral signatures allow for reliable identification and quantification in complex mixtures.

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